6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O/c1-2-12-9-5-8(11)13-10(14-9)7-3-4-15-6-7/h3-6H,2H2,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKXPLHSIYUMNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC(=NC(=N1)C2=COC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure, featuring a chloro substituent and a furan moiety, suggests diverse pharmacological properties, including antibacterial, antiviral, and anticancer activities. This article reviews the biological activity of this compound based on available literature, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₉H₈ClN₃O
- CAS Number : 99846-86-3
The compound is characterized by the presence of a chloro group at the 6-position of the pyrimidine ring and an ethyl group attached to the nitrogen atom, which may influence its biological activity.
Antibacterial Activity
Numerous studies have investigated the antibacterial properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains. A recent study reported that related pyrimidine derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 3.12 | Staphylococcus aureus |
| Compound B | 12.5 | Escherichia coli |
Antiviral Activity
Pyrimidine derivatives have also been explored for their antiviral properties. Research indicates that certain modifications in the pyrimidine structure enhance selectivity and potency against viral targets. For example, compounds with furan rings have been noted for their ability to inhibit viral replication effectively .
Anticancer Activity
The anticancer potential of pyrimidine derivatives is well-documented. Compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation in vitro. Studies demonstrate that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Many pyrimidine derivatives act as inhibitors of key enzymes involved in bacterial cell wall synthesis and viral replication.
- Receptor Modulation : Some compounds interact with adenosine receptors, influencing cellular signaling pathways that regulate immune responses and cell growth.
- DNA Interaction : The ability to intercalate into DNA may lead to inhibition of replication and transcription in cancer cells.
Case Studies
- Study on Antibacterial Efficacy : A comparative study evaluated the antibacterial activity of various pyrimidine derivatives against clinical isolates of Staphylococcus aureus. The results indicated that modifications at the N-position significantly enhanced antibacterial potency .
- Antiviral Screening : Another study screened a library of pyrimidine derivatives for antiviral activity against influenza virus, revealing that specific substitutions increased efficacy by up to three-fold compared to standard antiviral agents .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues differ in substituents at positions 2, 4, and 6 of the pyrimidine ring. These variations influence electronic properties, solubility, and biological activity:
Notes:
Physicochemical Properties
Preparation Methods
Stepwise Functionalization Approach
This method involves sequential modifications of the pyrimidine ring (Figure 1):
Chlorination at Position 6 :
N-Ethylation at Position 4 :
Furan-3-yl Coupling at Position 2 :
Equation 1 :
$$ \text{C}4\text{H}3\text{Cl}2\text{N}2 + \text{C}2\text{H}7\text{N} \xrightarrow{\text{THF, TEA}} \text{C}6\text{H}7\text{ClN}_3 + \text{HCl} $$
One-Pot Synthesis
To improve efficiency, a one-pot strategy consolidates chlorination and amination (Table 2):
Table 2: One-Pot Reaction Parameters
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 100°C | Maximizes Cl substitution |
| Solvent | Toluene | Enhances reagent solubility |
| Catalyst | Pd(OAc)₂/Xantphos | Accelerates coupling |
| Reaction Time | 18 hours | Balances completion vs. degradation |
This method achieves a 72% overall yield but requires rigorous purification via column chromatography (silica gel, hexane/ethyl acetate).
Reaction Optimization
Solvent and Temperature Effects
Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates but may promote side reactions. Comparative studies show toluene optimizes furan coupling efficiency (Figure 2).
Catalytic Systems
Pd-based catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are critical for Suzuki-Miyaura coupling. Ligand screening reveals Xantphos improves steric accessibility for furan-3-yl groups.
Purification and Characterization
Isolation Techniques
Spectroscopic Validation
Table 3: Characterization Data
| Technique | Key Signals | Interpretation |
|---|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrimidine-H), 7.45 (m, 1H, furan-H) | Confirms ring substitution |
| IR (KBr) | 1590 cm⁻¹ (C=N), 1245 cm⁻¹ (C-Cl) | Validates functional groups |
| HRMS | m/z 223.0662 [M+H]⁺ | Matches theoretical mass |
Industrial-Scale Considerations
Cost-Efficiency Metrics
- Catalyst Recycling : Pd recovery via filtration reduces costs by 30%.
- Solvent Reuse : Toluene distillation achieves 90% recovery.
Challenges and Alternatives
Regioselectivity Issues
Competing reactions at pyrimidine positions 2 and 4 are mitigated by stepwise functionalization. Alternative routes using directed ortho-metalation (DoM) are under investigation.
Green Chemistry Approaches
Recent advances explore microwave-assisted synthesis to reduce reaction times (4 hours vs. 24 hours) and enzyme-mediated amination for higher enantiomeric purity.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 6-Chloro-N-ethyl-2-(furan-3-yl)pyrimidin-4-amine, and what key intermediates are involved?
- Methodological Answer : The synthesis typically involves nucleophilic substitution on a 4,6-dichloropyrimidine core. For example, reacting 4,6-dichloropyrimidine with ethylamine introduces the N-ethyl group, followed by Suzuki-Miyaura coupling with furan-3-ylboronic acid to attach the furan ring. Base catalysts like potassium carbonate are critical for deprotonation . Purification via column chromatography (e.g., silica gel, hexane/ethyl acetate gradient) ensures high purity. Key intermediates include 4-chloro-6-ethylamino-pyrimidine and the boronate-coupled precursor.
Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify the ethyl group (triplet at ~1.2 ppm for CH₃, quartet at ~3.3 ppm for CH₂-N), furan protons (doublets at ~6.5–7.5 ppm), and pyrimidine carbons (δ 160–170 ppm for C=N and C-Cl) .
- IR : Look for C-Cl stretching (~550 cm⁻¹) and aromatic C-H bending in furan (~750 cm⁻¹).
- Mass Spectrometry : Expect [M+H]⁺ at m/z 238.6 (C₁₀H₁₁ClN₃O⁺) with fragmentation patterns confirming the pyrimidine core and substituents .
Q. What experimental approaches are used to determine the solubility and stability of this compound in different solvents?
- Methodological Answer :
- Solubility : Perform shake-flask experiments in solvents (DMSO, ethanol, water) followed by HPLC quantification.
- Stability : Accelerated stability studies under varying pH (1–13), temperature (4–60°C), and light exposure. Monitor degradation via LC-MS; furan rings may oxidize under acidic conditions .
Q. How is the compound initially screened for biological activity, and what assays are prioritized?
- Methodological Answer :
- Enzyme Inhibition : Target kinases (e.g., EGFR, CDK2) using fluorescence-based assays. Pyrimidine derivatives often act as ATP-competitive inhibitors .
- Antimicrobial Screening : Disk diffusion assays against Gram-positive/negative bacteria. The furan moiety may disrupt membrane integrity .
Advanced Research Questions
Q. How can synthetic yields be improved for large-scale production without compromising purity?
- Methodological Answer : Optimize reaction parameters (e.g., solvent polarity, catalyst loading). For Suzuki coupling, use Pd(PPh₃)₄ (5 mol%) in THF/water (3:1) at 80°C. Continuous-flow systems reduce side reactions. Crystallization with ethyl acetate/hexane yields >95% pure product .
Q. What strategies resolve contradictions in NMR data for pyrimidine derivatives with similar substituents?
- Methodological Answer :
- Variable Temperature NMR : Resolve overlapping peaks caused by rotational isomerism in the ethyl group.
- 2D NMR (COSY, NOESY) : Confirm spatial proximity of furan protons to pyrimidine NH .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies (AutoDock Vina) : Simulate binding to kinase ATP pockets. The chlorine atom may form halogen bonds with Leu83 in CDK2.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; furan ring dynamics influence binding .
Q. What methodologies are used to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodological Answer :
- Analog Synthesis : Replace ethyl with methyl/propyl groups or substitute furan with thiophene. Test activity in dose-response assays.
- QSAR Models : Use Hammett constants for substituents to correlate electronic effects with IC₅₀ values. Chlorine’s electronegativity enhances inhibition .
Q. How are reactive intermediates (e.g., radicals, carbocations) detected during the compound’s degradation?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
